Ethyl 5-thenoyl-2-thiophene carboxylate
Overview
Description
Ethyl 5-thenoyl-2-thiophene carboxylate is a chemical compound with the molecular formula C12H10O3S2. It is known for its unique structure, which includes a thiophene ring, a common motif in organic chemistry. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-thenoyl-2-thiophene carboxylate can be synthesized through the reaction of 2-thiophenecarbonyl chloride with ethyl 5-bromothiophene-2-carboxylate. This reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-thenoyl-2-thiophene carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 5-thenoyl-2-thiophene carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 5-thenoyl-2-thiophene carboxylate involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the carbonyl group can form hydrogen bonds with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-thiophenecarboxylate: Similar in structure but lacks the thenoyl group.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
5-Bromothiophene-2-carboxylate: Used as a precursor in the synthesis of ethyl 5-thenoyl-2-thiophene carboxylate.
Uniqueness
This compound is unique due to the presence of both a thenoyl and a thiophene carboxylate group. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic pathways .
Biological Activity
Ethyl 5-thenoyl-2-thiophene carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiophene ring, which is known for its unique electronic properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitution, making it a versatile building block in organic synthesis.
Synthesis Overview:
- Starting Materials: Ethyl thiophene carboxylate and appropriate acylating agents.
- Key Reagents: Lithium aluminum hydride (LiAlH₄) for reduction; hydrogen peroxide for oxidation.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can effectively inhibit the growth of various bacterial strains, including multi-drug resistant pathogens like Salmonella Typhi.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound Name | MIC (mg/mL) | Target Pathogen |
---|---|---|
2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |
This compound | TBD | Various bacterial strains |
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro against several human cancer cell lines. The results suggest that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Case Study Example:
In a study evaluating the cytotoxic effects on breast cancer cells (MCF-7), it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values indicating significant potency compared to standard chemotherapeutics .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Interaction with Proteins: The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially altering their function.
- Hydrogen Bonding: The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their activity and stability.
- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways by activating specific caspases and modulating cell cycle regulators.
Research Findings and Future Directions
Recent studies continue to explore the full spectrum of biological activities associated with this compound. The focus is on:
- Optimization of Derivatives: Modifying the structure to enhance efficacy and reduce toxicity.
- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic potential.
- Mechanistic Studies: Elucidating the detailed pathways through which these compounds exert their effects.
Properties
IUPAC Name |
ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S2/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVWYBJFWQUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641792 | |
Record name | Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-51-3 | |
Record name | Ethyl 5-(2-thienylcarbonyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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